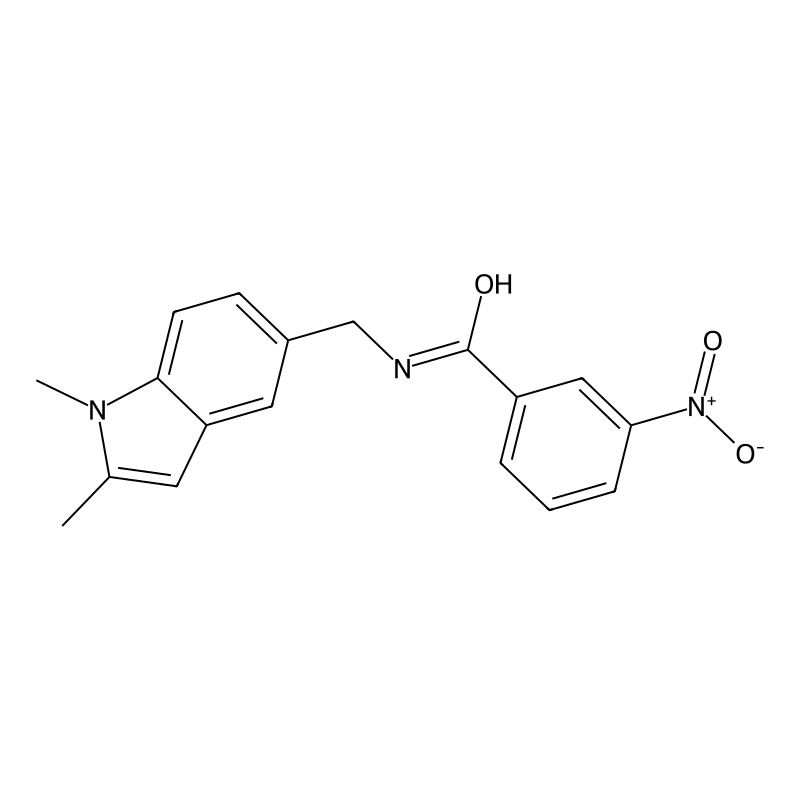N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide is a synthetic compound characterized by a complex structure that includes an indole moiety and a nitro-substituted benzamide. This compound features a 1,2-dimethylindole core linked to a 3-nitrobenzamide group through a methylene bridge. The presence of both the indole and nitro groups contributes to its unique chemical properties and potential biological activities.
- Oxidation: Can be oxidized to form carboxylic acids or quinones using agents like potassium permanganate or hydrogen peroxide.
- Reduction: The nitro group can be reduced to an amino group using sodium borohydride or catalytic hydrogenation.
- Substitution: Nucleophilic substitution reactions can occur at the nitrobenzamide moiety, leading to the formation of different substituted derivatives.
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles in substitution reactions.
Research indicates that N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide exhibits significant biological activities:
- Antimicrobial Properties: The compound has been studied for its potential to inhibit the growth of various microbial strains.
- Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets, modulating receptor functions, and affecting cellular signaling pathways.
- Mechanism of Action: The compound can inhibit certain enzymes and alter receptor activities, contributing to its anticancer and antimicrobial effects.
The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide typically involves several steps:
- Formation of the Indole Core: The indole core is synthesized via Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone under acidic conditions.
- Methylation: Methyl iodide is used to methylate the indole core in the presence of potassium carbonate.
- Nitration: The methylated indole undergoes nitration with concentrated sulfuric acid and nitric acid to introduce the nitro group.
- Amidation: Finally, the nitrated indole reacts with benzoyl chloride in the presence of triethylamine to form the desired benzamide derivative.
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide has diverse applications across various fields:
- Chemistry: Serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
- Biology: Investigated for its potential therapeutic applications, particularly in drug development targeting specific biological pathways.
- Industry: Utilized in producing dyes, pigments, and specialty chemicals.
The compound's interaction studies reveal its potential to bind with specific enzymes and receptors:
- It may inhibit enzyme activity involved in critical cellular processes.
- Interaction with receptor proteins can alter their function and signaling pathways.
- Induction of apoptosis in cancer cells suggests its role in triggering programmed cell death through specific mechanisms.
Several compounds share structural similarities with N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide. These include:
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenyacetamide
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide
- N-((1,2-dimethylindol-5-y)methyl)benzenesulfonamide
Uniqueness
The uniqueness of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide lies primarily in its nitro group. This functional group imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to interact with specific biochemical pathways makes it a valuable target for further research in therapeutic applications .








